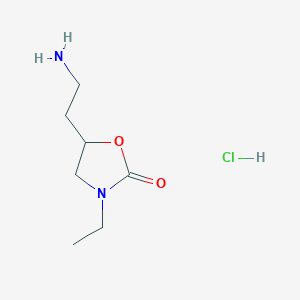

5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

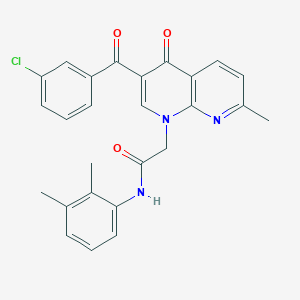

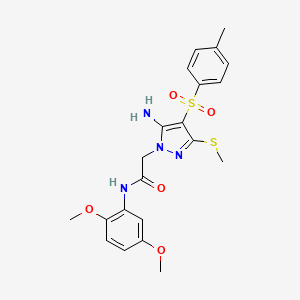

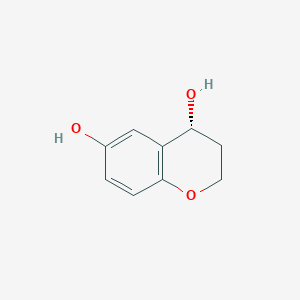

The compound is a derivative of oxazolidinone, which is a type of organic compound in the class of heterocycles . The structure suggests it contains an oxazolidinone ring, an ethyl group, and an aminoethyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or other complex organic synthesis methods .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, FT-IR, UV–Vis, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and functional groups. Amines, for example, are known to participate in a wide variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility, and other properties .Wissenschaftliche Forschungsanwendungen

Prodrug Forms in Peptides

5-Oxazolidinones, including compounds similar to 5-(2-Aminoethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride, have been explored as prodrug forms for peptides. They are studied for their ability to protect peptide bonds from enzymatic cleavage and improve absorption characteristics by increasing lipophilicity. The hydrolysis kinetics of various N-acyl 5-oxazolidinones derived from amino acids and aldehydes were studied, highlighting their potential utility in bioreversible derivatization of peptides (Buur & Bundgaard, 1988).

Antibacterial Agents

3-Aryl-2-oxazolidinones, a class to which this compound belongs, have been synthesized and evaluated for their antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria. These compounds inhibit bacterial protein synthesis and have shown potent activity against Mycobacterium tuberculosis (Brickner et al., 1996).

Gas Chromatography Applications

Oxazolidinones, like this compound, have been used in gas chromatography. Specifically, they have been employed in the derivatization of amino acids for gas chromatographic analyses. This involves the formation of a cyclic derivative with lower polarity, making it suitable for gas chromatography (Hušek, 1974).

Enzymatic Synthesis of Oxazolidin-2-one

Enzymatic synthesis of oxazolidin-2-one using 2-aminoalcohol and dimethyl carbonate has been explored, with 3-ethyl-1,3-oxazolidin-2-one as a model reaction. This research provides insights into the mechanism and kinetic modeling of consecutive reactions, highlighting the synthesis of multifunctional compounds like oxazolidin-2-ones (Yadav & Pawar, 2014).

Synthesis of Chiral Oxazolidin-2-ones

Chiral oxazolidin-2-ones, a category including this compound, are valuable as chiral auxiliaries in synthetic organic chemistry. They are used in various synthetic approaches for constructing the 1,3-oxazolidin-2-one nucleus, which is a key framework in synthetic and medicinal chemistry (Zappia et al., 2007).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(2-aminoethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-2-9-5-6(3-4-8)11-7(9)10;/h6H,2-5,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQDDPSJTHNGNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(OC1=O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide](/img/structure/B2644557.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2644560.png)

![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol](/img/structure/B2644561.png)

acetonitrile](/img/structure/B2644568.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2644575.png)